3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core. Key substituents include:
- A methyl group at position 5, which may improve metabolic stability.
- A 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety at position 6, contributing to electronic modulation and steric effects.
Properties
IUPAC Name |
3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-14-7-6-10-17(11-14)20-25-21(29-26-20)19-15(2)18-22(30-19)24-13-27(23(18)28)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCQXGHLIPDXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thienopyrimidine Core: : The synthesis begins with the formation of the thienopyrimidine core through the cyclization of appropriate starting materials. This step often involves the use of reagents such as dimethylformamide dimethyl acetal (DMF-DMA) and subsequent cyclization reactions .
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Introduction of the Oxadiazolyl Group: : The oxadiazolyl group is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. This step typically requires the use of dehydrating agents and specific reaction conditions to achieve the desired product .
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Substitution Reactions: : The final steps involve various substitution reactions to introduce the benzyl and methyl groups at specific positions on the thienopyrimidine core. These reactions often require the use of specific catalysts and reaction conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.
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Substitution: : The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce reduced derivatives with altered functional groups.
Scientific Research Applications
3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
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Biology: : The compound has shown potential as a biological probe for studying various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes .
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Medicine: : The compound has demonstrated promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These activities make it a potential candidate for drug development and therapeutic applications .
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Industry: : The compound’s unique chemical properties make it suitable for use in various industrial applications, such as the development of new materials, catalysts, and chemical sensors .
Mechanism of Action
The mechanism of action of 3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. For example, it has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1. Physicochemical Properties of Selected Analogues
Research Findings and Implications
- The main compound’s 3-benzyl and 6-oxadiazol(3-m-tolyl) groups may optimize TRPA1 binding via hydrophobic and steric interactions .
- Antimicrobial Activity: demonstrates that oxadiazole-containing thienopyrimidines exhibit broad-spectrum antimicrobial effects. The 3-methylphenyl group in the main compound could enhance activity against resistant strains .
- Synthetic Feasibility: The use of FeCl3-SiO2 catalysts () suggests efficient routes for synthesizing complex thienopyrimidinones, though the main compound’s benzyl and oxadiazole groups may require multi-step protocols.
Biological Activity
The compound 3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C21H20N4O2S
- Molecular Weight : 396.48 g/mol
The compound features a thieno[2,3-d]pyrimidine core substituted with a benzyl group and an oxadiazole moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro studies demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : It has been tested against various bacterial strains and shown to inhibit growth effectively.
- Fungal Activity : Preliminary data suggest that it may possess antifungal activity as well.
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity.
- Mechanism : Its antioxidant effects are likely due to the presence of the oxadiazole ring, which is known for its electron-donating capabilities.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Reduced cell viability in HeLa cells | |
| Antimicrobial | Inhibited growth of E. coli and S. aureus | |
| Antioxidant | Scavenged DPPH radicals effectively |
Case Studies
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Case Study on Anticancer Activity
- A study involving human breast cancer cell lines showed that treatment with the compound led to a significant decrease in cell proliferation (IC50 = 12 µM). Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.
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Antimicrobial Efficacy
- In a clinical setting, the compound was tested against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent against resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
